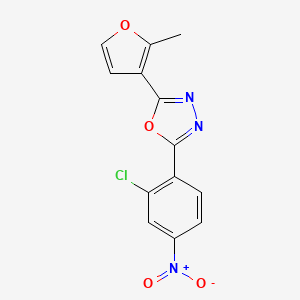

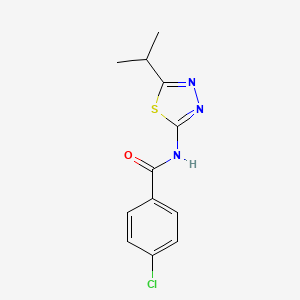

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide, also known as MPB or 2-Pyridinylmethylbenzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. MPB has been shown to have a variety of effects on cellular processes, making it a valuable tool for researchers in many different fields.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Anticancer Applications

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide derivatives, such as MGCD0103, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit selectivity towards HDACs 1-3 and 11, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, MGCD0103 induces cell-cycle arrest and apoptosis in cancer cells, demonstrating significant antitumor activity both in vitro and in vivo. This mechanism suggests a promising approach to cancer therapy, particularly for malignancies where HDAC overactivity is implicated (Zhou et al., 2008).

Chemical Separation and Quality Control

In the field of analytical chemistry, derivatives of N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide are used as reference substances in the development of separation techniques, such as nonaqueous capillary electrophoresis. This method has been applied for the quality control of pharmaceutical compounds, illustrating the compound's utility in ensuring the purity and efficacy of drugs (Ye et al., 2012).

Aldose Reductase Inhibition and Antioxidant Activity

Compounds structurally related to N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide have been studied for their aldose reductase inhibitory activity, which is relevant in managing complications of diabetes, such as diabetic retinopathy. These derivatives also exhibit notable antioxidant properties, suggesting potential therapeutic applications in oxidative stress-related diseases (La Motta et al., 2007).

Novel Material Applications

Research has extended into the development of novel materials, such as luminescent compounds and nanocomposites. For example, pyridyl substituted derivatives demonstrate aggregation-enhanced emission and multi-stimuli-responsive properties, making them suitable for various applications in optoelectronics and sensing technologies (Srivastava et al., 2017).

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-13-5-2-3-6-16(13)21-17(22)14-7-9-15(10-8-14)23-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMAPJIBKMTPJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

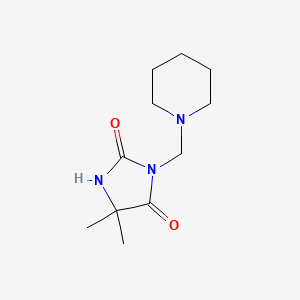

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)

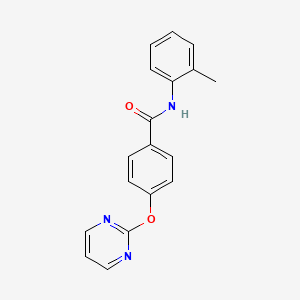

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

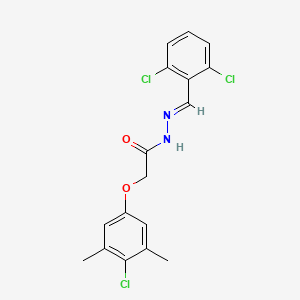

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)